REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([O:13][CH3:14])[n:6][c:7]([CH3:12])[c:8]1[C:9](=[O:10])[OH:11].[Cl:15][C:16]([C:17]([Cl:18])=[O:19])=[O:20].[Cl:26][CH2:27][Cl:28].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([O:13][CH3:14])[n:6][c:7]([CH3:12])[c:8]1[C:9](=[O:10])[OH:11].[Cl-:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(C(=O)O)c(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(C(=O)O)c(C)n1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |